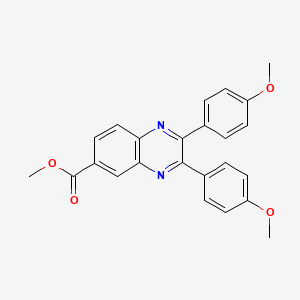

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate

Description

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate is a quinoxaline derivative featuring a fused bicyclic aromatic core. Key structural attributes include:

- Substituents: Two 4-methoxyphenyl groups at positions 2 and 3, and a methyl ester at position 5.

- Electronic Effects: The methoxy groups (-OCH₃) are electron-donating, enhancing electron density in the quinoxaline ring, which may influence reactivity, photophysical properties, and binding interactions in biological systems.

- Molecular Weight: Estimated at ~430 g/mol (based on analogs in and ).

Properties

CAS No. |

647375-59-5 |

|---|---|

Molecular Formula |

C24H20N2O4 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate |

InChI |

InChI=1S/C24H20N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-21-14-17(24(27)30-3)8-13-20(21)25-22/h4-14H,1-3H3 |

InChI Key |

MSMYIYOOGNAEHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC)N=C2C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Initial Conditions

The most well-documented method for synthesizing methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate involves a high-temperature reaction between 4,4′-dimethoxybenzil (1) and methyl 3,4-diaminobenzoate (2a) in aqueous acetic acid (5% HOAc) under microwave irradiation. This approach leverages the inherent reactivity of o-diamines with 1,2-diketones to form the quinoxaline core. At 230°C, the reaction proceeds via a cyclocondensation mechanism, where the diketone reacts with the diamine to generate the quinoxaline ring system. The methyl ester group at the 6-position remains intact under these conditions, yielding the target compound as the primary product.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature () | 230°C |

| Reaction Time () | 10 minutes |

| Solvent | 5% HOAc in HO |

| Yield of Target | 85% |

The use of methyl 3,4-diaminobenzoate (2a) instead of 3,4-diaminobenzoic acid (2) is critical to avoiding decarboxylation side reactions. When 3,4-diaminobenzoic acid is used, decarboxylation produces 2,3-bis(4-methoxyphenyl)quinoxaline (4) as a byproduct in yields up to 21%, necessitating additional purification steps.

Optimization of Reaction Parameters

A detailed study of reaction conditions revealed that extended reaction times (>10 minutes) lead to hydrolysis of the methyl ester group, converting the target compound into its carboxylic acid derivative (3). For instance:

-

At hours, the yield of this compound drops to 6%, while the carboxylic acid (3) becomes the major product (77% yield).

-

Lower temperatures (150–200°C) insufficiently activate the ester group, resulting in incomplete cyclocondensation.

To mitigate these issues, precise control of and is essential. Microwave reactors facilitate rapid heating and cooling, enabling high reproducibility and minimizing side reactions.

Alternative Synthetic Pathways

Ester Hydrolysis and Protection Strategies

An alternative route involves the one-pot synthesis of the target compound via ester hydrolysis of intermediate quinoxaline carboxylates. For example, this compound (5) can be synthesized by reacting 4,4′-dimethoxybenzil with methyl 3,4-diaminobenzoate under identical HTS conditions, followed by in situ ester hydrolysis. However, this method requires careful timing to prevent over-hydrolysis to the carboxylic acid.

Use of Protected Starting Materials

Di-Boc-protected 3,4-diaminobenzoic acid has been explored as a starting material to suppress decarboxylation. When reacted with 4,4′-dimethoxybenzil at 150°C in 5% HOAc, the Boc groups are cleaved in situ, yielding the quinoxaline core without decarboxylation byproducts. However, this method achieves lower yields (54–65%) compared to the direct HTS approach.

Comparative Analysis of Synthesis Methods

Table 1: Comparison of Key Synthetic Methods

| Method | Yield (%) | Byproducts | Key Advantage |

|---|---|---|---|

| HTS with Methyl 3,4-Diaminobenzoate | 85 | None | High yield, minimal purification |

| HTS with 3,4-Diaminobenzoic Acid | 79 | 18% decarboxylation | Direct use of inexpensive starting material |

| Di-Boc-Protected Route | 58–65 | None | Avoids decarboxylation |

The HTS method using methyl 3,4-diaminobenzoate stands out for its efficiency and simplicity, achieving an 85% yield without decarboxylation byproducts . In contrast, methods employing 3,4-diaminobenzoic acid or Boc-protected derivatives suffer from lower yields or additional purification requirements.

Chemical Reactions Analysis

Decarboxylation Reaction

The ester group at position 6 is susceptible to thermal decarboxylation, especially at temperatures >150°C :

| Conditions | Yield of Target Compound | Yield of Decarboxylated Product |

|---|---|---|

| 230°C, 10 min (5% HOAc) | 79% | 18% |

| 230°C, 10 min (H₂O) | 75% | 21% |

| 150°C, 60 min (5% HOAc) | 86% | 5% |

Key Observations :

-

Decarboxylation is minimized at lower temperatures (150°C) and shorter reaction times .

-

The reaction pathway involves either (i) direct decarboxylation of 3,4-diaminobenzoic acid prior to quinoxaline formation or (ii) post-formation decarboxylation of the ester .

Scale-Up and Practical Considerations

-

Scalability : The reaction retains efficiency at larger scales (0.6 g isolated yield, 78%) under identical conditions .

-

Purification Challenges : Separation from the decarboxylated byproduct requires column chromatography due to similar polarities .

Structural and Functional Insights

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical modifications, leading to derivatives with altered properties and functionalities .

Biology

The compound has been investigated for its potential antimicrobial and anticancer activities. Studies have shown that it can inhibit specific enzymes or receptors involved in cellular pathways, which may lead to apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial disruption .

Case Study: Anticancer Activity

A study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer agents .

Medicine

In medicinal chemistry, the compound's pharmacological properties are being explored for anti-inflammatory and antioxidant activities. Its ability to modulate oxidative stress responses makes it a candidate for further research in treating inflammatory diseases .

Table: Pharmacological Activities of this compound

Industry

The compound is also being evaluated for its applications in developing new materials with specific electronic and optical properties. Its unique structure allows it to be integrated into materials science for applications such as organic photovoltaics or sensors .

Mechanism of Action

The mechanism of action of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of cellular pathways. For example, it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below summarizes key analogs and their distinguishing features:

Key Observations:

- Electron-Donating vs. In contrast, trifluoromethyl (-CF₃) groups in are electron-withdrawing, which may enhance metabolic stability but reduce solubility .

- Ester vs. Carboxylic acid derivatives () are more polar but may suffer from poor bioavailability .

Physical Properties

Biological Activity

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate (CAS No. 647375-59-5) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including antibacterial, antiviral, and anticancer properties.

The synthesis of this compound has been achieved through various methods, primarily involving the reaction of 4-methoxybenzil with 3,4-diaminobenzoic acid under specific conditions. The yields of the desired compound can vary based on the reaction parameters such as temperature and solvent used. For instance, a study reported yields of approximately 79% for the target compound when synthesized at 230 °C in aqueous conditions .

| Property | Value |

|---|---|

| Molecular Formula | C25H26N4O2 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 647375-59-5 |

Antibacterial Activity

Research has shown that quinoxaline derivatives exhibit varying degrees of antibacterial activity. In particular, this compound has been evaluated against several bacterial strains. A study indicated that derivatives with methoxy groups generally show reduced antibacterial activity compared to those with electron-withdrawing groups . The structure-activity relationship (SAR) suggests that modifications to the phenyl rings significantly influence activity.

Antiviral Activity

Quinoxalines have been noted for their potential as antiviral agents, particularly against respiratory pathogens. This compound has shown promise in inhibiting viral replication mechanisms. It has been suggested that certain structural features enhance its effectiveness against viruses such as influenza and coronaviruses . The compound's ability to modulate immune responses through pathways like NF-kB activation further supports its potential therapeutic applications in viral infections.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against liver carcinoma cells with an IC50 value of approximately 0.5 µg/mL . The presence of carboxylic acid functionality in the quinoxaline structure appears to correlate positively with its anticancer activity, highlighting the importance of functional group positioning in drug design.

Case Studies

- Antibacterial Study : A comparative analysis of several quinoxaline derivatives revealed that this compound exhibited a zone of inhibition (ZOI) significantly lower than that of other derivatives with electron-withdrawing groups . This finding underscores the importance of substituent effects on biological activity.

- Antiviral Efficacy : In vitro studies demonstrated that this compound could inhibit viral replication in cell cultures infected with respiratory viruses. The mechanism was linked to its ability to interfere with viral entry and replication processes .

- Anticancer Activity : A study conducted on various cancer cell lines showed that this compound had an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting it could serve as a lead compound for further development in cancer therapy .

Q & A

Q. What are the key considerations for synthesizing Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate with high purity?

Methodological Answer: Synthesis typically involves a multi-step condensation reaction. Key steps include:

- Precursor Selection : Use 4-methoxyphenyl-substituted amines and diketones for quinoxaline core formation. Intermediate compounds like (2Z)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile (CAS 63785-34-2) may act as precursors .

- Reaction Optimization : Control stoichiometry and temperature to minimize side products (e.g., over-substitution or ring-opening).

- Purification : Employ column chromatography with polar/non-polar solvent gradients to isolate the carboxylate ester. Monitor purity via HPLC or TLC.

- Storage : Store at -20°C in inert atmospheres to prevent ester hydrolysis, as recommended for structurally similar phosphoramidite derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the quinoxaline core geometry and substituent orientation. For analogs like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, full structural data (CCDC 1983315) confirm planarity and π-stacking tendencies .

- NMR Spectroscopy : Use - and -NMR to verify methoxy group positions and ester linkage integrity. Compare chemical shifts with quinoline-carboxylate derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring no fragmentation of the labile ester group.

Q. How should researchers handle stability challenges during experimental workflows?

Methodological Answer:

- Thermal Sensitivity : Avoid prolonged heating above 60°C, as ester groups in related compounds (e.g., nucleic acid synthesis reagents) degrade under thermal stress .

- Light Exposure : Store in amber vials; methoxy and quinoxaline groups may undergo photochemical reactions.

- Moisture Control : Use anhydrous solvents and gloveboxes for reactions, as hydrolysis of the methyl ester can yield carboxylic acid byproducts (observed in quinoline-carboxylate analogs) .

Advanced Research Questions

Q. How can molecular packing behavior be investigated for material science applications?

Methodological Answer:

- Langmuir-Blodgett (LB) Technique : Study monolayer formation at air-water interfaces. For the analog [G2-DPQ]-COH, surface pressure-area isotherms revealed a gaseous-to-solid phase transition at ~100 Å/molecule, with close-packed alignment at 20 mN/m .

- Atomic Force Microscopy (AFM) : Image LB-transferred films to assess domain homogeneity.

- X-ray Reflectivity : Quantify layer thickness and electron density profiles, as done for dendrimeric quinoxaline derivatives .

Q. What strategies resolve contradictions in spectroscopic data between solution and solid-state analyses?

Methodological Answer:

- Cross-Validation : Compare solid-state (X-ray) and solution (NMR) data. For example, quinoxaline derivatives may exhibit rotational flexibility in solution but fixed conformations in crystals .

- Dynamic NMR : Probe temperature-dependent -NMR shifts to identify dynamic processes (e.g., methoxy group rotation).

- Computational Modeling : Use DFT calculations to simulate spectroscopic signatures under different conformational states.

Q. How can researchers assess electronic properties for optoelectronic applications?

Methodological Answer:

- UV-vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. Methoxy groups enhance electron-donating capacity, as seen in 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid (λ ~320 nm) .

- Cyclic Voltammetry : Determine HOMO/LUMO levels. Quinoxaline cores typically exhibit redox activity between -1.5 to -2.0 V (vs. Ag/AgCl).

- Theoretical Studies : Perform TD-DFT calculations to correlate experimental spectra with electronic transitions.

Q. What are the methodological pitfalls in analyzing biological activity of this compound?

Methodological Answer:

- Solubility Limitations : Use DMSO/water mixtures (<1% DMSO) to avoid cytotoxicity artifacts.

- Metabolic Stability : Test esterase susceptibility via incubation with liver microsomes; methyl esters are prone to hydrolysis in vivo.

- Control Experiments : Compare activity against unsubstituted quinoxalines to isolate the role of methoxy and carboxylate groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.